molecular formula C15H15ClN2O2S B7054384 N-(3-chloro-4-methylphenyl)-N'-methyl-N'-(thiophen-2-ylmethyl)oxamide

N-(3-chloro-4-methylphenyl)-N'-methyl-N'-(thiophen-2-ylmethyl)oxamide

Cat. No.: B7054384
M. Wt: 322.8 g/mol
InChI Key: MNBYSOHYHJKQGA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a thiophen-2-ylmethyl group attached to the oxamide core

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-methyl-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-5-6-11(8-13(10)16)17-14(19)15(20)18(2)9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYSOHYHJKQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N(C)CC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 3-chloro-4-methylaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme is as follows:

    Step 1: Formation of the intermediate by reacting 3-chloro-4-methylaniline with oxalyl chloride.

    Step 2: Reaction of the intermediate with thiophen-2-ylmethylamine to form the final oxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-3-ylmethyl)oxamide
  • N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-yl)ethanediamide

Uniqueness

N-(3-chloro-4-methylphenyl)-N’-methyl-N’-(thiophen-2-ylmethyl)oxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

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